BTK Inhibitor Selectivity: Pyrimidooxazine Derivative Compound 2 vs. Ibrutinib
A pyrimido[4,5-d][1,3]oxazin-2-one derivative (Compound 2) demonstrated a superior selectivity profile compared to the first-generation BTK inhibitor ibrutinib. In a panel of 35 kinases, compound 2 showed fewer off-target inhibitory effects, positioning it as a potential second-generation BTK inhibitor with an IC50 of 7 nM against BTK [1].
| Evidence Dimension | Kinase Selectivity Profile |
|---|---|
| Target Compound Data | Pyrimidooxazine derivative Compound 2 (IC50 = 7 nM for BTK) |
| Comparator Or Baseline | Ibrutinib (First-generation BTK inhibitor) |
| Quantified Difference | Superior selectivity in a panel of 35 kinases; fewer off-target effects observed [1]. |
| Conditions | Kinase activity assay against a panel of 35 kinases. |
Why This Matters
Higher kinase selectivity is a critical factor for reducing off-target toxicity and improving the therapeutic window of kinase inhibitors, making this scaffold attractive for developing safer, next-generation BTK inhibitors.
- [1] Li, X., et al. (2020). Discovery and biological evaluation of N-(3-(7-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-4-methyl-2-oxo-2H-pyrimido[4,5-d][1,3]oxazin-1(4H)-yl)phenyl)acrylamide as potent Bruton’s tyrosine kinase inhibitors. Acta Pharmacologica Sinica, 41, 415–422. View Source
